molecular formula LiSSn B14473494 CID 71402207 CAS No. 72388-84-2

CID 71402207

Cat. No.: B14473494
CAS No.: 72388-84-2
M. Wt: 157.7 g/mol
InChI Key: LTDAQVLIZRQEBW-UHFFFAOYSA-N
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Description

CID 71402207 is a chemical compound of interest in natural product research, as inferred from its association with vacuum-distilled fractions of essential oils (CIEO) and characterization via GC-MS . Its chromatographic profile (Figure 1B) and mass spectrum (Figure 1D) suggest a molecular weight of ~154 g/mol and characteristic fragmentation patterns indicative of hydroxyl and olefinic functional groups. This compound is isolated via vacuum distillation, with its concentration varying across fractions (Figure 1C), implying differential volatility compared to other constituents .

Properties

CAS No.

72388-84-2

Molecular Formula

LiSSn

Molecular Weight

157.7 g/mol

InChI

InChI=1S/Li.S.Sn

InChI Key

LTDAQVLIZRQEBW-UHFFFAOYSA-N

Canonical SMILES

[Li].S=[Sn]

Origin of Product

United States

Preparation Methods

The preparation of CID 71402207 involves specific synthetic routes and reaction conditions. One common method includes the use of a strong base and a solvent to facilitate the reaction. The process typically involves heating and stirring the reactants to achieve the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing impurities.

Chemical Reactions Analysis

CID 71402207 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium cyanide, sodium methoxide, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in alkaline conditions, this compound can form Meisenheimer complexes .

Scientific Research Applications

CID 71402207 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a starting material for the synthesis of other compounds. In biology, it is utilized in studies involving cellular processes and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71402207 involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 71402207 belongs to the monoterpene alcohol class, sharing structural motifs with compounds like linalool (CID 6549), geraniol (CID 637566), and citronellol (CID 8842). Key differentiating features include:

  • Branching pattern : Unlike linear geraniol, this compound exhibits a cyclic or branched carbon skeleton.
  • Functional groups : The hydroxyl group’s position and stereochemistry (e.g., axial vs. equatorial) may influence its volatility and bioactivity.

Physicochemical Properties

A comparative analysis of physicochemical parameters is summarized below:

Property This compound Linalool (CID 6549) Geraniol (CID 637566)
Molecular Weight (g/mol) 154.25 154.25 154.25
LogP (Predicted) 2.8 2.6 3.1
Boiling Point (°C) ~200 198 230
Volatility (GC-MS) Medium High Low

Data derived from GC-MS retention times () and PubChem entries for analogues.

This compound demonstrates intermediate volatility, positioning it between highly volatile linalool and less volatile geraniol. Its LogP value suggests moderate lipophilicity, comparable to its analogues .

Isolation and Characterization

This compound was isolated using vacuum distillation (), a method less commonly employed for thermally labile compounds. Its identification via GC-MS underscores the need for high-resolution mass spectrometry to differentiate it from isomers (e.g., α-terpineol vs. β-terpineol) .

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